Cas no 121955-20-2 (Octadecane, 1-azido-)

Octadecane, 1-azido- 化学的及び物理的性質
名前と識別子
-
- Octadecane, 1-azido-
- 1-azidooctadecane
- Octadecyl azide
- stearyl azide
- SCHEMBL13494519
- DTXSID40483015
- MFCD32665906
- 121955-20-2
-
- MDL: MFCD32665906
- インチ: InChI=1S/C18H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-21-19/h2-18H2,1H3
- InChIKey: CSCFHHDGJVUZFZ-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCCN=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 295.29901
- どういたいしつりょう: 295.298748193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 17
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10
- トポロジー分子極性表面積: 14.4Ų
じっけんとくせい
- PSA: 48.76
Octadecane, 1-azido- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB525705-500mg |
1-Azidooctadecane; . |
121955-20-2 | 500mg |
€428.40 | 2025-02-18 | ||
abcr | AB525705-500 mg |
1-Azidooctadecane; . |
121955-20-2 | 500MG |
€428.40 | 2023-07-11 |
Octadecane, 1-azido- 関連文献
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Pier-Luc Champagne,David Ester,Michael Zeeman,Carson Zellman,Vance E. Williams,Chang-Chun Ling J. Mater. Chem. C 2017 5 9247
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David Mormeneo,Josefina Casas,Amadeu Llebaria,Antonio Delgado Org. Biomol. Chem. 2007 5 3769
Octadecane, 1-azido-に関する追加情報
Recent Advances in the Application of 121955-20-2 and Octadecane, 1-azido- in Chemical Biology and Pharmaceutical Research
The compound 121955-20-2 and the chemical product Octadecane, 1-azido- have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are being explored for their potential applications in drug development, bioconjugation, and material science. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their unique properties and potential uses.
Recent studies have demonstrated that 121955-20-2 exhibits promising biological activity, particularly in the modulation of specific enzymatic pathways. Researchers have identified its potential as a scaffold for the development of novel therapeutics targeting metabolic disorders. The compound's unique chemical structure allows for selective interactions with key biological targets, making it a valuable candidate for further investigation.
Octadecane, 1-azido-, on the other hand, has been primarily utilized in bioconjugation techniques. Its azido functional group enables efficient click chemistry reactions, facilitating the attachment of various biomolecules to surfaces or other compounds. This property has been leveraged in the development of targeted drug delivery systems and diagnostic tools. Recent advancements have optimized the synthesis and purification processes for Octadecane, 1-azido-, enhancing its applicability in high-throughput screening and combinatorial chemistry.
One of the most notable applications of these compounds is in the field of cancer research. Preliminary studies have shown that derivatives of 121955-20-2 exhibit cytotoxic effects on certain cancer cell lines, while maintaining low toxicity towards healthy cells. This selectivity is attributed to the compound's ability to interfere with cancer-specific metabolic pathways. Concurrently, Octadecane, 1-azido- has been employed in the development of antibody-drug conjugates (ADCs), where its reactive azido group allows for precise coupling of cytotoxic agents to targeting antibodies.
In material science, researchers have explored the use of Octadecane, 1-azido- as a building block for functionalized surfaces. Its long hydrocarbon chain provides hydrophobic properties, while the azido group offers a versatile handle for further modifications. This dual functionality has been exploited in the creation of biosensors and biointerfaces with tailored properties. Similarly, 121955-20-2 has shown potential in the design of molecular probes for studying protein-protein interactions, owing to its specific binding characteristics.
The synthesis and characterization of these compounds have also seen significant improvements. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to ensure the purity and structural integrity of 121955-20-2 and Octadecane, 1-azido-. These analytical methods have been complemented by computational modeling approaches, which provide insights into the compounds' conformational dynamics and interaction profiles.
Despite these advancements, challenges remain in the large-scale production and clinical translation of these compounds. Issues such as stability, solubility, and bioavailability need to be addressed to fully realize their therapeutic potential. Ongoing research is focused on developing novel formulations and delivery systems to overcome these limitations. Additionally, the exploration of structure-activity relationships (SAR) is expected to yield more potent and selective derivatives of both compounds.
In conclusion, 121955-20-2 and Octadecane, 1-azido- represent promising tools in chemical biology and pharmaceutical research. Their diverse applications span from drug discovery to material science, highlighting their versatility. As research progresses, these compounds are likely to play increasingly important roles in the development of next-generation therapeutics and diagnostic tools. Future studies should focus on optimizing their properties and expanding their applications to address unmet medical needs.
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